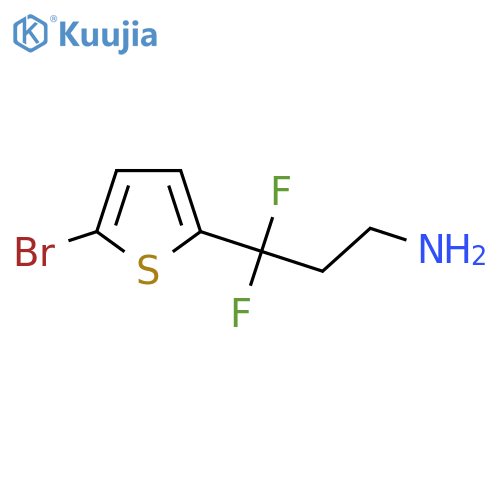Cas no 1889193-34-3 (3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine)
3-(5-ブロモチオフェン-2-イル)-3,3-ジフルオロプロパン-1-アミンは、有機合成において重要な中間体です。この化合物は、チオフェン環にブロモ基が導入されており、さらにβ位にジフルオロメチレン基を有するプロパンアミン骨格を特徴とします。高い反応性を持つブロモ基は、パラジウムカップリング反応などのクロスカップリング反応に適しており、複雑な分子構造の構築に有用です。また、ジフルオロメチレン基は代謝安定性や脂溶性の調整に寄与するため、医薬品開発分野での応用が期待されます。この化合物の特異な構造は、創薬化学や材料科学における多様な用途に適した特性を提供します。

1889193-34-3 structure
商品名:3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
- EN300-1969817
- 1889193-34-3
-
- インチ: 1S/C7H8BrF2NS/c8-6-2-1-5(12-6)7(9,10)3-4-11/h1-2H,3-4,11H2
- InChIKey: ZIFDTABIRHTIKI-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(CCN)(F)F)S1
計算された属性
- せいみつぶんしりょう: 254.95289g/mol
- どういたいしつりょう: 254.95289g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 54.3Ų
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1969817-5.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 5g |
$5345.0 | 2023-05-23 | ||
| Enamine | EN300-1969817-10.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 10g |
$7927.0 | 2023-05-23 | ||
| Enamine | EN300-1969817-0.5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.5g |
$1770.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-0.25g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.25g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-0.05g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.05g |
$1549.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 5g |
$5345.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-2.5g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 2.5g |
$3611.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-0.1g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 0.1g |
$1623.0 | 2023-09-16 | ||
| Enamine | EN300-1969817-1.0g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 1g |
$1844.0 | 2023-05-23 | ||
| Enamine | EN300-1969817-10g |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine |
1889193-34-3 | 10g |
$7927.0 | 2023-09-16 |
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1889193-34-3 (3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 61389-26-2(Lignoceric Acid-d4)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
